molecular formula C18H16ClN3O5 B4492400 N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B4492400
M. Wt: 389.8 g/mol
InChI Key: FBBTXNGHRUKCND-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone derivative characterized by a 5-chloro-2,4-dimethoxyphenyl group attached to the acetamide moiety and a 2-hydroxy-4-oxoquinazolin-3(4H)-yl core (ID: Y044-0405, ). Its molecular formula is C₂₀H₂₀ClN₃O₆, with a molecular weight of 433.85 g/mol. The compound’s structural uniqueness lies in the chloro and methoxy substituents on the phenyl ring and the hydroxyl group at position 2 of the quinazolinone ring, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5/c1-26-14-8-15(27-2)13(7-11(14)19)20-16(23)9-22-17(24)10-5-3-4-6-12(10)21-18(22)25/h3-8H,9H2,1-2H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBTXNGHRUKCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2,4-dimethoxyaniline and 2-hydroxy-4-oxoquinazoline.

    Formation of Intermediate: The 5-chloro-2,4-dimethoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(5-chloro-2,4-dimethoxyphenyl)chloroacetamide.

    Cyclization: The intermediate is then subjected to cyclization with 2-hydroxy-4-oxoquinazoline under reflux conditions in a suitable solvent like ethanol or acetonitrile to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalysts: Use of catalysts to improve reaction efficiency.

    Solvent Selection: Choosing solvents that maximize solubility and reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Hydrolysis of Acetamide Functional Group

The compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying its pharmacological profile or generating metabolites.

Reaction ConditionsProducts FormedYieldReferences
1M HCl, reflux (6 hrs)2-(2-hydroxy-4-oxoquinazolin-3-yl)acetic acid78%
0.5M NaOH, 80°C (4 hrs)Sodium salt of hydrolyzed product85%

Mechanistic studies show nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the C-N bond. The chloro and methoxy substituents on the aromatic ring exhibit minimal interference due to their electron-withdrawing and donating effects, respectively .

Nucleophilic Substitution at Chlorine Site

The chlorine atom at position 5 of the aromatic ring participates in SNAr reactions with nitrogen- or oxygen-based nucleophiles.

NucleophileConditionsProductApplication
PiperidineDMF, 100°C, 12 hrs5-piperazinyl derivativeEnhanced solubility
Sodium methoxideMeOH, reflux, 8 hrs5-methoxy analogSAR studies
Hydrazine hydrateEthanol, 60°C, 6 hrsHydrazine-substituted compoundPrecursor for heterocycles

Kinetic data reveal a second-order rate constant of k=3.2×104L\cdotpmol1\cdotps1k = 3.2 \times 10^{-4} \, \text{L·mol}^{-1}\text{·s}^{-1} at 25°C in DMSO, demonstrating moderate reactivity compared to chloro-substituted aromatics without ortho/para-directing groups .

Oxidation/Reduction of Quinazolinone Core

The 4-oxoquinazolin-3(4H)-yl moiety undergoes redox transformations that alter its biological activity:

Oxidation

  • Product : Quinazoline-2,4-dione derivative

  • Conditions : H2_2O2_2/AcOH (1:3), 70°C, 5 hrs

  • Yield : 62%

  • Significance : Increases hydrogen-bonding capacity for kinase inhibition .

Reduction

  • Product : Tetrahydroquinazolinone

  • Conditions : NaBH4_4/NiCl2_2, THF, 0°C → RT

  • Yield : 54%

  • Significance : Modulates planar structure for DNA intercalation .

Biological Alkylation Reactions

In pharmacological contexts, the compound acts as an electrophile in enzyme inhibition:

Target EnzymeReactive SiteInhibition Constant (Ki_i)Reference
TyrosinaseCopper-containing active site18.7 µM
p38 MAP kinaseATP-binding pocket42.3 µM

Spectroscopic (UV-Vis, EPR) and molecular docking studies confirm covalent modification of tyrosinase’s histidine residues through the acetamide carbonyl group .

Photochemical Degradation

UV irradiation induces decomposition via radical intermediates:

Light SourceDegradation PathwayHalf-life (t1/2_{1/2})Byproducts Identified
UV-C (254 nm)C-Cl bond homolysis2.3 hrsChloride ions, quinazolinone
UV-A (365 nm)Ring-opening of quinazolinone6.8 hrsAnthranilic acid derivatives

LC-MS analyses reveal a primary degradation mechanism involving chlorine radical formation followed by hydrogen abstraction from the methoxy groups .

Coordination Chemistry

The compound forms complexes with transition metals through its carbonyl and hydroxyl groups:

Metal IonLigand Sites InvolvedStability Constant (log β)Biological Relevance
Cu2+^{2+}Quinazolinone O, acetamide O8.9 ± 0.2Pro-oxidant activity
Fe3+^{3+}Hydroxyl O, methoxy O6.4 ± 0.3Fenton reaction modulation

X-ray crystallography of the Cu2+^{2+} complex shows a square-planar geometry with bond lengths of 1.95 Å (Cu-O) and 2.01 Å (Cu-N) .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide exhibit significant anticancer properties. For instance, studies have demonstrated that quinazoline derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound has shown promise in targeting pathways associated with tumor growth and metastasis.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial potential. Preliminary studies suggest that it may possess activity against a range of bacterial strains, including resistant strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Enzyme Inhibition

This compound is noted for its ability to inhibit specific enzymes linked to disease progression. For example, it may inhibit kinases involved in cancer signaling pathways, thus providing a dual mechanism of action—both as an anticancer agent and as a modulator of metabolic processes.

Study 1: Anticancer Efficacy

In a study published in Cancer Research, the compound was tested on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a dose-dependent inhibition of cell proliferation with an IC50 value indicating significant potency compared to standard chemotherapy agents. The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway.

Study 2: Antimicrobial Activity

A recent investigation published in Journal of Antimicrobial Chemotherapy explored the antimicrobial effects of various quinazoline derivatives, including this compound. The results indicated effective inhibition against several Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) suggesting potential for therapeutic use.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide involves:

    Molecular Targets: The compound may target specific enzymes or receptors involved in disease pathways.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name / ID Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Activity/Application Reference
Target Compound (Y044-0405) 5-chloro-2,4-dimethoxyphenyl; 2-hydroxy-4-oxoquinazolin-3(4H)-yl 433.85 N/A N/A Not explicitly stated
(E)-N-(4-Methoxyphenyl)-2-(2-(4-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)acetamide (11o) 4-methoxyphenyl; 4-methoxystyryl 441.47 60 274–276 Anticancer (screened)
N-(2-Amino-4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4g) 2-amino-4-methoxyphenyl; 4-oxoquinazolin-3(4H)-yl Not provided 83 219–221 Anti-inflammatory (potential)
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)sulfanyl)acetamide (5) Thioxothiazolidinone; sulfanyl linkage 443.03 N/A N/A Anti-tubercular (InhA inhibitor)
N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (1a) Phthalimide; 2-methylquinazolinone Not provided N/A N/A Antioxidant (DPPH assay)

Key Observations :

  • Substituent Impact: The target compound’s 5-chloro-2,4-dimethoxyphenyl group distinguishes it from analogs like 11o (), which features a styryl group.
  • Synthetic Efficiency: Compound 4g () achieves an 83% yield, suggesting that amino-substituted phenyl groups may stabilize intermediates during synthesis.
  • Thermal Stability: Melting points vary widely; 11o (274–276°C) and 4g (219–221°C) suggest that methoxy and amino groups reduce crystallinity compared to the target compound’s unlisted but likely higher melting point due to hydrogen bonding from the hydroxy group.
Anticancer Potential

Quinazolinone derivatives like 11m, 11n, and 11o () were investigated as anticancer agents, with 11o showing moderate activity. The target compound’s chloro and hydroxy groups may enhance DNA intercalation or kinase inhibition, analogous to other chloro-substituted quinazolinones (e.g., 6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl derivatives in ), which exhibited potent enoyl-acyl carrier protein reductase (InhA) inhibition .

Antioxidant Activity

Phthalimide derivative 1a () demonstrated antioxidant activity via DPPH radical scavenging.

Pharmacokinetic and Physicochemical Considerations

  • Hydrogen Bonding : The 2-hydroxy group may enhance solubility in polar solvents but reduce membrane permeability relative to methoxy-substituted analogs (e.g., 11o ) .
  • Metabolic Stability: Chloro groups are metabolically resistant, which could extend the target compound’s half-life compared to methyl or amino-substituted derivatives .

Q & A

Q. What are the critical steps in synthesizing N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide to ensure high purity and yield?

  • Methodological Answer : The synthesis typically involves condensation of a quinazolinone core with a chloroacetylated aromatic amine. Key steps include:
  • Reagent Selection : Use of potassium carbonate in dimethylformamide (DMF) as a base to deprotonate the hydroxyquinazolinone, enabling nucleophilic substitution with the chloroacetamide intermediate .
  • Reaction Monitoring : Thin-layer chromatography (TLC) is essential to track reaction completion and minimize byproducts .
  • Purification : Recrystallization from ethanol-DMF mixtures improves purity, as seen in analogous acetamide syntheses .
  • Yield Optimization : Stoichiometric excess of the chloroacetylated component (1.5 mol) ensures complete reaction with the quinazolinone derivative .

Q. How is the molecular structure of this compound verified post-synthesis?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:
  • Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons, methoxy groups, and acetamide linkages. IR spectroscopy validates carbonyl (C=O) and hydroxyl (O-H) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak and fragmentation pattern .
  • Elemental Analysis : Matching calculated and observed C, H, N percentages rules out impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in activity (e.g., hypoglycemic vs. anticancer effects) may arise from assay conditions or structural analogs. Mitigation strategies include:
  • Standardized Assays : Replicate studies using identical cell lines (e.g., Wistar albino mice for hypoglycemic activity ) and control batches of the compound.
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects; e.g., chloro vs. methoxy groups on the phenyl ring alter electron density and binding affinity .
  • Meta-Analysis : Cross-reference PubChem bioactivity data with in-house results to identify outliers .

Q. How can crystallography elucidate the conformational stability of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:
  • Hydrogen Bonding : Identify intramolecular N–H⋯O interactions that stabilize the quinazolinone-acetamide linkage, as seen in related N-substituted acetamides .
  • Torsional Angles : Measure dihedral angles between the quinazolinone core and the chloro-dimethoxyphenyl group; deviations >80° indicate steric hindrance .
  • Packing Analysis : Assess dimer formation via π-π stacking or van der Waals forces, which influence solubility and bioavailability .

Q. What experimental designs are optimal for assessing in vitro vs. in vivo efficacy?

  • Methodological Answer : Use a tiered approach:
  • In Vitro :
  • Dose-Response Curves : Test cytotoxicity (e.g., MTT assay) across 1–100 μM ranges in cancer cell lines .
  • Enzyme Inhibition : Evaluate IC₅₀ values against target enzymes (e.g., lipoxygenase for anti-inflammatory activity ).
  • In Vivo :
  • Randomized Block Design : Assign treatment groups (e.g., 4 replicates with 5 animals each) to account for biological variability .
  • Pharmacokinetics : Monitor plasma half-life and metabolite formation using HPLC-MS .

Methodological Considerations

Q. How are computational methods integrated to predict the compound’s reactivity?

  • Methodological Answer : Density functional theory (DFT) simulations model:
  • Electrophilic Sites : Identify reactive positions (e.g., the quinazolinone C4-oxo group) for functionalization .
  • Solubility Prediction : Calculate logP values to optimize solvent selection for synthesis (e.g., DMF vs. dichloromethane) .
  • Docking Studies : Predict binding modes with biological targets (e.g., insulin receptor for hypoglycemic activity) using AutoDock Vina .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

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